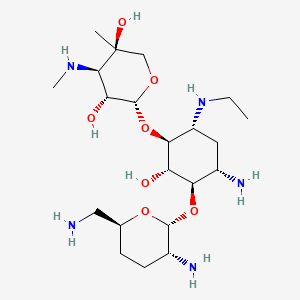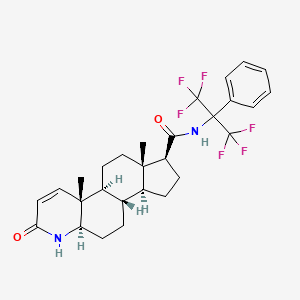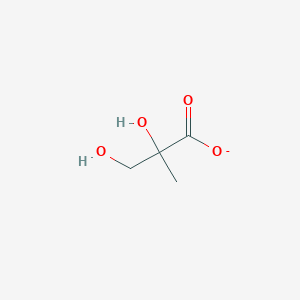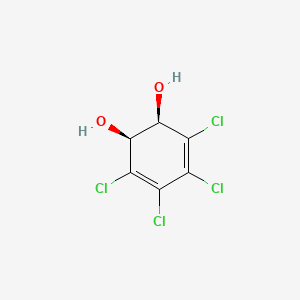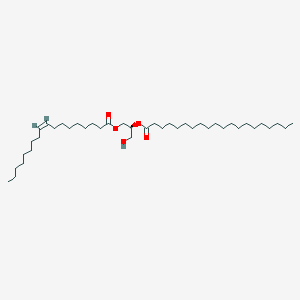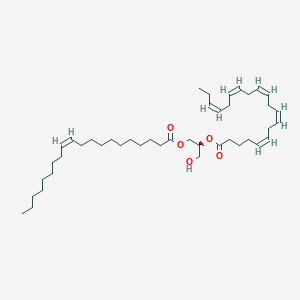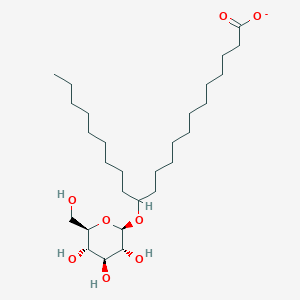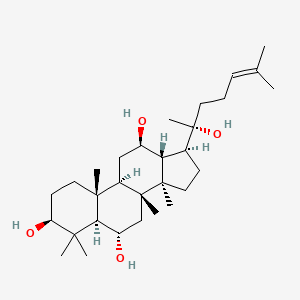
原人参三醇
描述
Synthesis Analysis
The synthesis of protopanaxatriol involves the hydroxylation of protopanaxadiol. This reaction is catalyzed by the enzyme cytochrome P450 CYP716A53v2, which specifically adds a hydroxyl group to protopanaxadiol, converting it into protopanaxatriol. This process is an essential part of the ginsenoside biosynthesis pathway in Panax ginseng, indicating the complex enzymatic machinery involved in the production of these bioactive compounds (Han et al., 2012).
Molecular Structure Analysis
Protopanaxatriol has a unique molecular structure characterized by its tetracyclic triterpene backbone. The structural elucidation of protopanaxatriol and its glycosides has been achieved through advanced spectroscopic methods, including NMR and MS analyses. These studies have provided detailed insights into the molecular framework of protopanaxatriol and its derivatives, highlighting the significance of specific functional groups in mediating biological activity (Teng et al., 2002).
Chemical Reactions and Properties
Protopanaxatriol undergoes various chemical reactions, including glycosylation and oxidation, leading to the formation of diverse ginsenoside compounds. These reactions are facilitated by enzymes such as glycosyltransferases and cytochrome P450s, which introduce sugar moieties and functional groups, respectively, into the protopanaxatriol molecule. The resultant ginsenosides exhibit a wide range of pharmacological properties, underlining the chemical versatility of protopanaxatriol as a core scaffold (Zhang et al., 2007).
Physical Properties Analysis
The physical properties of protopanaxatriol, such as solubility and crystallinity, play a crucial role in its biological efficacy and application. Techniques like liquid chromatography and mass spectrometry have been employed to analyze these properties, providing insights into the behavior of protopanaxatriol in biological systems. Enhancing the solubility of protopanaxatriol through complexation with cyclodextrins has been shown to improve its bioavailability, indicating the importance of physical properties in the therapeutic application of ginsenosides (Zhu et al., 2021).
Chemical Properties Analysis
The chemical properties of protopanaxatriol, such as reactivity and stability, are fundamental to its role in ginsenoside biosynthesis and its pharmacological activities. Studies have explored the reactivity of protopanaxatriol with various enzymes, revealing its potential to be transformed into a plethora of ginsenoside molecules with diverse biological functions. These investigations into the chemical behavior of protopanaxatriol underscore its significance as a precursor in ginsenoside biosynthesis and as a compound with therapeutic potential (Oh et al., 2015).
科学研究应用
溃疡性结肠炎的治疗
原人参三醇皂苷 (PTS) 在小鼠中对溃疡性结肠炎 (UC) 显示出保护作用 . 在一项研究中,通过让小鼠自由饮用 3.5% 葡聚糖硫酸钠 (DSS) 溶液来诱导小鼠 UC 模型,并采用基于 UPLC-Q-TOF-MS 的代谢组学方法来探索 PTS 用于治疗 UC 的治疗效果和保护机制 . 结果表明,PTS 可以显着预防结肠缩短和病理损伤,并减轻 UC 小鼠生理和生化参数的异常变化 .
抗炎活性
PTS 已显示出显着的抗炎活性。 发现它可以调节血清中的促炎细胞因子,如 TNF-α、IL-6 和 IL-1,以及结肠中的 MPO 和 NO . 这表明 PTS 可能成为治疗炎症性疾病的潜在天然药物。
脑缺血/再灌注损伤的治疗
原人参三醇 (PPT) 在体外和体内均显示出对脑缺血/再灌注损伤的神经保护作用 . 在一项研究中,建立了缺氧-葡萄糖剥夺 (OGD)-PC12 细胞模型和大脑中动脉闭塞/再灌注 (MCAO/R) 模型来评估 PPT 的神经保护作用 . 结果表明,PPT 可以显着调节体外 OGD-PC12 细胞中 LDH、MDA、SOD、TNF-α 和 IL-6 因子的水平 .
抗氧化剂
活性氧 (ROS) 会导致蛋白质和 DNA 损伤,并进一步诱发病理变化,例如心力衰竭 . 原人参三醇显示出潜在的 ROS 清除作用,并用作抗氧化剂 .
代谢功能障碍调节
PTS 可以通过逆转 29 种代谢物的异常变化和调节 11 条代谢途径来显着抑制 UC 小鼠的代谢功能障碍 . 这表明 PTS 可能成为治疗代谢功能障碍的潜在天然药物。
神经功能缺损评分降低
PPT 可以降低大鼠脑组织的神经功能缺损评分和梗塞体积,恢复血脑屏障的完整性,减少病理损伤,并调节 TNF-α、IL-1β、IL-6、MDA 和 SOD 因子 . 这表明 PPT 可能成为 MCAO/R 治疗的新型天然药物。
作用机制
Protopanaxatriol, also known as 20®-Protopanaxatriol, is a bioactive compound found in Panax ginseng and Panax notoginseng . This compound has been the subject of numerous studies due to its diverse pharmacological effects.
Target of Action
Protopanaxatriol primarily targets the P53 protein . P53 is a tumor suppressor protein that plays a crucial role in preventing cancer formation . It does this by regulating a broad network of signaling pathways .
Mode of Action
Protopanaxatriol interacts with its target, the P53 protein, by directly targeting adjacent regions of the P53 DNA-binding pocket . This interaction promotes the stability of P53-DNA interactions, which further induces a series of changes at the omics level .
Biochemical Pathways
Protopanaxatriol affects several biochemical pathways. It regulates 19 biomarkers involving five metabolic pathways, including amino acid metabolism, arachidonic acid metabolism, sphingolipid metabolism, and glycerophospholipid metabolism . These pathways play a significant role in various biological processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
While specific pharmacokinetic data on Protopanaxatriol is limited, studies on similar compounds, such as Ginsenoside Re, suggest that these compounds are quickly absorbed in the gastrointestinal tract and are quickly cleared from the body
Result of Action
Protopanaxatriol has been shown to have significant therapeutic effects. For example, it has been found to have neuroprotective effects in vitro and in vivo . It can significantly regulate the levels of LDH, MDA, SOD, TNF-α, and IL-6 factors in OGD-PC12 cells in vitro . Additionally, it can reduce the neurological deficit score and infarct volume of brain tissue in rats .
未来方向
属性
IUPAC Name |
(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O4/c1-18(2)10-9-13-30(8,34)19-11-15-28(6)24(19)20(31)16-22-27(5)14-12-23(33)26(3,4)25(27)21(32)17-29(22,28)7/h10,19-25,31-34H,9,11-17H2,1-8H3/t19-,20+,21-,22+,23-,24-,25-,27+,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCBCKBYTHZQGZ-DLHMIPLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1453-93-6 | |
| Record name | Protopanaxatriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1453-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is protopanaxatriol (PPT)?
A: Protopanaxatriol (PPT) is a bioactive triterpenoid aglycone and a primary constituent of ginseng saponins, notably found in Panax ginseng and Panax notoginseng [, , ]. It is categorized as a dammarane-type triterpene.
Q2: How does protopanaxatriol differ from protopanaxadiol?
A: Both are aglycones of ginsenosides, but they differ in their chemical structures. Protopanaxatriol possesses a hydroxyl group at the C-6 position, while protopanaxadiol lacks this group []. This structural difference contributes to their differing pharmacological activities [].
Q3: How is protopanaxatriol formed in ginseng?
A: Protopanaxatriol is formed from protopanaxadiol through a hydroxylation reaction catalyzed by protopanaxadiol 6-hydroxylase, a cytochrome P450 enzyme (CYP716A53v2) []. This enzymatic step is crucial in the biosynthesis of dammarane-type triterpene aglycones in ginseng.
Q4: What is the role of intestinal bacteria in the activity of protopanaxatriol?
A: Orally ingested ginsenosides, including those belonging to the protopanaxatriol group, are not directly absorbed. Instead, they undergo deglycosylation by intestinal bacteria [, ]. This process converts protopanaxatriol-type ginsenosides into PPT, which possesses enhanced pharmacological effects compared to its precursor ginsenosides [, ].
Q5: What is the relationship between protopanaxatriol and ginsenoside F1?
A: Ginsenoside F1 is a direct metabolite of protopanaxatriol-type ginsenosides, formed through the action of bacterial enzymes in the intestine [, ]. Ginsenoside F1 can be further metabolized into PPT.
Q6: Can protopanaxatriol be produced through microbial transformation?
A: Yes, studies have demonstrated the successful production of protopanaxatriol from protopanaxadiol using microbial transformation with the fungus Mucor spinosus []. This method offers a potential alternative route for PPT production.
Q7: How does protopanaxatriol affect melanin synthesis?
A: Protopanaxatriol exhibits antimelanogenic effects by inhibiting the pCREB–MITF–tyrosinase signaling pathway in melanocytes []. It achieves this by suppressing the expression of genes responsible for melanin production, including tyrosinase, tyrosinase-related protein-1 and -2, and microphthalmia-associated transcription factor.
Q8: What is the mechanism of action of protopanaxatriol in preventing obesity?
A: Although protopanaxatriol does not directly inhibit pancreatic lipase activity, it has been shown to prevent obesity, fatty liver, and hypertriglyceridemia in mice fed a high-fat diet []. The exact mechanism of this anti-obesity effect is still under investigation.
Q9: How does protopanaxatriol interact with the glucocorticoid receptor (GR)?
A: Research suggests that protopanaxatriol acts as a selective glucocorticoid receptor agonist, exhibiting potential dissociative GR activity []. This means it can activate some but not all GR functions. It suppresses nuclear factor-kappa beta activity in GR-positive cells but does not demonstrate transactivation activity.
Q10: What are the potential benefits of protopanaxatriol in treating Type II diabetes?
A: Studies indicate that protopanaxatriol might have therapeutic potential for Type II diabetes due to its ability to activate PPARγ [, ]. By activating PPARγ, PPT could improve insulin sensitivity and glucose metabolism, potentially mitigating diabetes symptoms.
Q11: What is the role of protopanaxatriol in mitigating myocardial injury?
A: Studies show that PPT and its epimer, 20S, 24R-epoxy-dammarane-3β, 6α, 12β, 25-tetraol (PTD1), protect against myocardial ischemic injury []. They achieve this by enhancing antioxidant defenses in heart tissues, reducing markers of cardiac damage, and improving the structural integrity of the heart following injury.
Q12: How does protopanaxatriol affect the immune system?
A: Protopanaxatriol-type ginsenosides, including PPT, exhibit immunomodulatory effects, specifically influencing the balance of Type 1 and Type 2 cytokines []. While some PPT-type ginsenosides induce a Type 1 response, others promote a Type 2 response, highlighting the complex immunomodulatory activity of this compound class.
Q13: Can protopanaxatriol be used to combat multi-drug resistance (MDR) in cancer treatment?
A: Research suggests that PPT and other protopanaxatriol-type ginsenosides show promise as potential MDR modulators in cancer therapy []. They demonstrate inhibitory activity against MDR, suggesting a potential role in enhancing the efficacy of conventional chemotherapy drugs.
Q14: Does protopanaxatriol demonstrate anti-tumor activity?
A: Yes, both in vitro and in vivo studies indicate that PPT exhibits anti-tumor effects [, ]. It can directly inhibit tumor cell growth and also enhance the cytotoxic activity of natural killer (NK) cells against tumor cells, contributing to its anti-cancer properties.
Q15: What is the significance of the fatty acid conjugation of protopanaxatriol?
A: Following oral administration, PPT undergoes rapid esterification with fatty acids, forming esterified PPT (EM4) []. This metabolic transformation enhances its accumulation in various tissues and significantly enhances its ability to stimulate NK cell-mediated tumor lysis.
Q16: Does protopanaxatriol affect the central nervous system?
A: Yes, PPT and its metabolites have shown potential in alleviating anxiety and depression in mice models []. These effects are thought to be mediated by modulating the gut microbiome and reducing inflammation in the brain.
Q17: What is the role of protopanaxatriol in hepatic fibrosis?
A: Research suggests that PPT shows promise as a potential therapeutic agent for hepatic fibrosis []. It appears to exert its protective effects by reducing extracellular matrix deposition, suppressing pro-inflammatory cytokines, and modulating signaling pathways involved in inflammation and fibrosis.
Q18: Can protopanaxatriol protect against particulate matter-induced lung injury?
A: Studies have demonstrated that a protopanaxatriol-type ginsenoside fraction, Rgx365, which contains PPT, protects against lung injury induced by particulate matter []. It appears to exert these beneficial effects by scavenging reactive oxygen species (ROS), inhibiting inflammatory pathways, and promoting the integrity of lung endothelial cells.
Q19: How is protopanaxatriol metabolized in vivo?
A: Following oral administration, PPT undergoes various metabolic transformations, including dehydrogenation, hydroxylation, and conjugation with aminoethylsulfonic acid []. The liver and intestinal bacteria play significant roles in PPT metabolism.
Q20: What are the major challenges in utilizing protopanaxatriol as a therapeutic agent?
A: Despite its promising pharmacological activities, protopanaxatriol's therapeutic applications are limited by its low bioavailability and rapid metabolism [, ]. Strategies to enhance its stability, solubility, and delivery to target tissues are crucial for its clinical translation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




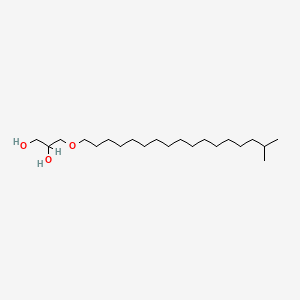
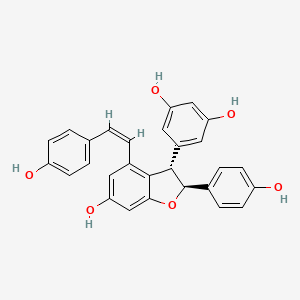
![10-[2-[4-(2,4-Difluorophenyl)piperazin-1-yl]ethyl]-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine](/img/structure/B1242759.png)
